N~1~,N~1~,N~4~,N~4~-Tetrahexylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~4~,N~4~-Tetrahexylbenzene-1,4-diamine is an organic compound that belongs to the class of aromatic diamines This compound is characterized by the presence of two hexyl groups attached to each nitrogen atom of the benzene-1,4-diamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~4~,N~4~-Tetrahexylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with hexyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the amine groups, followed by the addition of hexyl bromide to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N~4~,N~4~-Tetrahexylbenzene-1,4-diamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~4~,N~4~-Tetrahexylbenzene-1,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzene-1,4-diamine derivatives, which can be further utilized in the synthesis of complex organic molecules and materials.
Scientific Research Applications
N~1~,N~1~,N~4~,N~4~-Tetrahexylbenzene-1,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N1,N~1~,N~4~,N~4~-Tetrahexylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~1~,N~4~,N~4~-Tetraphenylbenzene-1,4-diamine
- N~1~,N~1~,N~4~,N~4~-Tetra(pyridin-4-yl)benzene-1,4-diamine
Uniqueness
N~1~,N~1~,N~4~,N~4~-Tetrahexylbenzene-1,4-diamine is unique due to its hexyl substituents, which impart distinct chemical and physical properties compared to its phenyl and pyridinyl analogs. These properties include enhanced solubility in organic solvents and potential for specific interactions with biological targets.
Properties
CAS No. |
202650-29-1 |
---|---|
Molecular Formula |
C30H56N2 |
Molecular Weight |
444.8 g/mol |
IUPAC Name |
1-N,1-N,4-N,4-N-tetrahexylbenzene-1,4-diamine |
InChI |
InChI=1S/C30H56N2/c1-5-9-13-17-25-31(26-18-14-10-6-2)29-21-23-30(24-22-29)32(27-19-15-11-7-3)28-20-16-12-8-4/h21-24H,5-20,25-28H2,1-4H3 |
InChI Key |
UYUHEEPTGYUKMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C1=CC=C(C=C1)N(CCCCCC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.